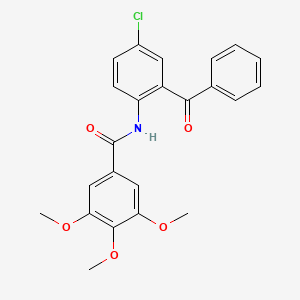

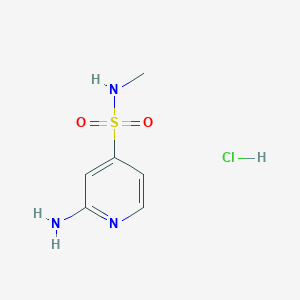

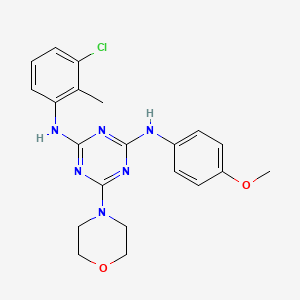

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide is a compound with the linear formula C20H13ClN2O4 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.

Synthesis Analysis

Hexamethylenetetramine is a versatile reagent in organic synthesis and plays a major role in modern organic synthesis . It’s used in the Duff and Sommelet reactions as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The reactions of benzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the molecular formula of N-(2-Benzoyl-4-chlorophenyl)formamide is C14H10ClNO2, with an average mass of 259.688 Da .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Agents

A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated as CNS agents . Molecular docking studies revealed that these compounds correctly dock into the binding pocket of the GABAA receptor . Among them, one compound showed potent anxiolytic and skeletal muscle relaxant activity .

Anti-tubercular Activity

A new scaffold of 3’-(2-Benzoyl-4-chlorophenyl)-4’H-spiro [indole-3,2’-[1,3] thiazolidine]-2,4’(1H)-dione derivatives was synthesized and assessed for anti-tubercular activities . One compound showed potent activity against Mycobacterium tuberculosis H37Rv with a MIC value of 3.125 µg/ml, which is comparable to the standard drug Isoniazid .

Antimicrobial Activity

The same series of compounds was also tested for antimicrobial activities . Some compounds displayed better antimicrobial activity against used bacterial and fungal species with MIC range of 3-20µg/ml, comparable to standard drugs ciprofloxacin and ketoconazole respectively .

In Silico Studies

In silico studies revealed that some compounds had a better binding affinity with M. tuberculosis enoyl-CoA hydratase EchA6 with ΔG values of -9.6kcal/mol, -9.4kcal/mol, and -8.6kcal/mol respectively, which is comparable to isoniazid of -5.4kcal/mol . These compounds also displayed good binding affinity with DNA gyrase and lanosterol methylase .

Drug Design

The introduction of the benzoyl moiety to the thiazolidine ring potentiates the antitubercular and antimicrobial activity of spiro indole derivatives . This finding can be used in the design of new drugs with improved efficacy .

Antioxidant Effect

The compounds were also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays can provide insights into the potential use of these compounds as antioxidants .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMTTXRRELTMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)